molecular formula C19H11BrClNO2 B11606599 (3Z)-5-bromo-3-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11606599
M. Wt: 400.7 g/mol
InChI Key: CSXMCDRWTDKYNW-GDNBJRDFSA-N
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Description

(3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a chlorophenyl group attached to a furan ring, and a methylene bridge connecting the furan ring to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Furan Ring Formation: The furan ring is synthesized separately by reacting 2-chlorobenzaldehyde with a suitable diene in a Diels-Alder reaction.

    Methylene Bridge Formation: The final step involves the formation of the methylene bridge by reacting the brominated indole with the furan derivative under basic conditions, typically using a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the furan ring. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5th position is a reactive site for nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products:

    Oxidation: Formation of indole N-oxides and furan epoxides.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine:

    Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting neurological disorders and cancer.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential fluorescence properties.

Industry:

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

    Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in signal transduction pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a thiophene ring instead of a furan ring.

    (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness:

    Structural Features: The presence of both a bromine atom and a chlorophenyl-furan moiety makes it unique compared to other indole derivatives.

    Reactivity: The combination of these functional groups provides a unique reactivity profile, allowing for diverse chemical transformations.

This detailed article provides a comprehensive overview of (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H11BrClNO2

Molecular Weight

400.7 g/mol

IUPAC Name

(3Z)-5-bromo-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H11BrClNO2/c20-11-5-7-17-14(9-11)15(19(23)22-17)10-12-6-8-18(24-12)13-3-1-2-4-16(13)21/h1-10H,(H,22,23)/b15-10-

InChI Key

CSXMCDRWTDKYNW-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Br)NC3=O)Cl

Origin of Product

United States

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